![molecular formula C5H10N2 B3149407 2,5-Diazabicyclo[2.2.1]heptane CAS No. 672-28-6](/img/structure/B3149407.png)

2,5-Diazabicyclo[2.2.1]heptane

Übersicht

Beschreibung

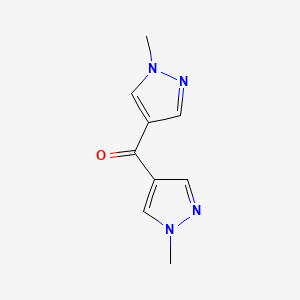

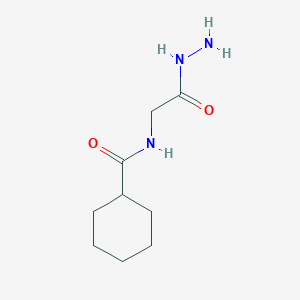

2,5-Diazabicyclo[2.2.1]heptane is a compound with the molecular formula C5H10N2 . It has a molecular weight of 98.15 g/mol . The compound is also known by various other names such as (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane and (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane .

Molecular Structure Analysis

The molecular structure of the 2,5-Diazabicyclo[2.2.1]heptane parent ring has been characterized . The components of the structure are linked via a complex three-dimensional network of N—H⋯Br hydrogen bonds .Chemical Reactions Analysis

2,5-Diazabicyclo[2.2.1]heptane has been used in the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It has also been used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .Physical And Chemical Properties Analysis

2,5-Diazabicyclo[2.2.1]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 175.4±8.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 78.1±10.2 °C .Wissenschaftliche Forschungsanwendungen

- DBH derivatives serve as chiral ligands in asymmetric synthesis. Their unique structure provides a platform for designing catalysts with high enantioselectivity. Researchers have explored their use in various reactions, such as asymmetric hydrogenation and cycloadditions .

- DBH derivatives are essential building blocks for studying structure-activity relationships in medicinal chemistry. They contribute to drug design and development. Researchers investigate their pharmacological properties, including potential antiviral, antibacterial, and antitumor activities .

- DBH-based ligands form stable complexes with transition metals. These complexes find applications in catalysis, coordination chemistry, and materials science. For instance, dicopper(II) complexes derived from DBH ligands have been studied .

- DBH derivatives participate in organocatalytic reactions. Their basicity and conformational flexibility enable them to act as efficient catalysts in various transformations, such as Michael additions and ring-opening reactions .

- Researchers have developed synthetic routes to access DBH derivatives. Notably, an epimerization-lactamization cascade reaction has been employed to synthesize (1R,4R)-DBH derivatives. This strategy involves functionalized 4-aminoproline methyl esters and provides an alternative route to these compounds .

- New diazabicyclo[2.2.1]heptanes, including DBH derivatives, have been explored for asymmetric additions. These compounds can serve as chiral scaffolds in reactions like the addition of diethylzinc to aldehydes. Their unique core structures make them interesting candidates for further study .

Chiral Ligands and Catalysts

Medicinal Chemistry

Metal Complexes

Organocatalysis

Synthetic Strategies

Asymmetric Additions

Wirkmechanismus

Mode of Action

The mode of action of 2,5-Diazabicyclo[22It’s known that the compound is synthesized through an epimerization–lactamization cascade reaction . This involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Biochemical Pathways

The biochemical pathways affected by 2,5-Diazabicyclo[22The compound is synthesized from (2S,4R)-4-aminoproline methyl esters

Result of Action

The molecular and cellular effects of 2,5-Diazabicyclo[22The compound is synthesized through a complex reaction process

Action Environment

The action of 2,5-Diazabicyclo[2.2.1]heptane can be influenced by various environmental factors. For instance, the synthesis of the compound involves an epimerization–lactamization cascade reaction that requires basic conditions . The presence of a strong base and an electron-withdrawing N-protective group in the substrates have been identified as key factors for this reaction .

Safety and Hazards

Zukünftige Richtungen

The compound has potential applications in the field of medicine, particularly as an antitumor agent . It has shown significant antiproliferative activity without inducing any necrotic cell death, both on tumor cells and lymphocytes . In silico ADME predictions revealed that compound 9e has the potential to be developed as a drug candidate . Rapid chemical modifications of this lead are thus highly necessary for further investigation as a drug-like safer antitumor candidate and also to achieve compounds with better activity profile .

Eigenschaften

IUPAC Name |

2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJNJFJCGBKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazabicyclo[2.2.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-diazabicyclo[2.2.1]heptane?

A1: The molecular formula of 2,5-diazabicyclo[2.2.1]heptane is C5H10N2, and its molecular weight is 98.15 g/mol.

Q2: What is the structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring?

A2: The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring was determined for the first time through X-ray crystallography. The asymmetric unit contains two crystallographically independent cages of protonated 2,5-diazabicyclo[2.2.1]heptane, with each cage protonated at both nitrogen sites.

Q3: What are some common spectroscopic techniques used to characterize DBH derivatives?

A3: Spectroscopic techniques, including NMR and X-ray crystallography, are frequently employed to characterize DBH derivatives. For example, X-ray analysis was used to confirm the absolute configuration of a 3-substituted DBH derivative. NMR spectroscopy is often used to confirm the structure of synthesized compounds.

Q4: What are some notable applications of DBH derivatives in medicinal chemistry?

A4: DBH derivatives have demonstrated potential in treating various conditions. For instance, they exhibit high affinity for the neuronal nicotinic acetylcholine receptor (nAChR), particularly the α4β2 and α7 subtypes, making them potential therapeutic agents for cognitive disorders and neurodegenerative diseases. 1, 11, 17, 28 Additionally, they have shown vasodilating effects in studies using rat aorta rings, indicating potential as cardiovascular drugs.

Q5: How do DBH derivatives interact with nAChRs, and what are the downstream effects?

A5: While the exact binding modes of DBH derivatives to nAChRs require further investigation, they are believed to interact with the receptors' ligand-binding sites, potentially mimicking the action of acetylcholine. This interaction can modulate receptor activity, influencing ion channel opening and downstream signaling cascades. For example, activation of α7 nAChRs by DBH derivatives can lead to calcium influx, potentially contributing to neuroprotective effects.

Q6: Have DBH derivatives shown promise as anti-cancer agents?

A6: Yes, certain DBH derivatives, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates, have displayed promising anti-proliferative activity against various cancer cell lines, including cervical, breast, and lung cancer cells. 8, 29

Q7: How do structural modifications of DBH affect its biological activity?

A7: Structural modifications on the DBH scaffold significantly influence its activity, potency, and selectivity for various targets. For example, introducing different substituents on the nitrogen atoms or at the C-2 position can drastically alter its affinity for nAChR subtypes. 1, 13, 31 Furthermore, the size and nature of substituents at the bridgehead positions (C-1 and C-4) can affect its conformational flexibility and subsequent binding affinity.

Q8: How are DBH derivatives employed in asymmetric organocatalysis?

A8: Chiral DBH derivatives, particularly those with modifications at the nitrogen atoms, have been successfully employed as chiral organocatalysts in asymmetric synthesis. These catalysts can facilitate enantioselective transformations by providing a chiral environment for reactions to occur, leading to the preferential formation of one enantiomer over the other.

Q9: Can you provide a specific example of a reaction catalyzed by a DBH derivative?

A9: One example is the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the enantioselective Biginelli reaction. These chiral catalysts have been shown to promote the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate to good enantioselectivities.

Q10: What factors influence the catalytic efficiency of DBH derivatives?

A10: The catalytic efficiency of DBH derivatives is influenced by factors such as the steric and electronic properties of substituents on the DBH scaffold, the reaction conditions (solvent, temperature, etc.), and the nature of the substrates involved in the reaction.

Q11: How are DBH derivatives typically synthesized?

A11: Common synthetic approaches for DBH derivatives often start from chiral pool materials like (S)-trans-4-hydroxyproline. These methods may involve steps such as cyclization, reduction, and protection-deprotection strategies to introduce desired functionalities and chirality. 9, 13, 21, 33 For example, an epimerization–lactamization cascade reaction can be employed to synthesize (1R,4R)-DBH derivatives starting from (2S,4R)-4-aminoproline methyl esters.

Q12: How is computational chemistry used in DBH research?

A12: Computational chemistry plays a crucial role in DBH research, aiding in the design of new derivatives, understanding their interactions with biological targets, and predicting their properties. Molecular modeling, docking studies, and QSAR analyses are commonly employed tools.

Q13: Can you provide an example of a computational study involving DBH?

A13: One study investigated the conformational dynamics of charge-transfer states in donor−bridge−acceptor systems containing a DBH bridge. The study involved theoretical calculations and aimed to understand the photoinduced charge separation process in these systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)